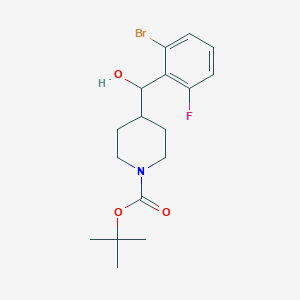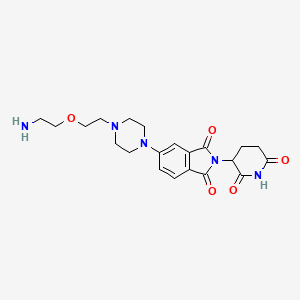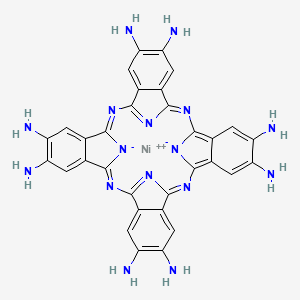![molecular formula C3H8ClF3N2 B11927945 [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride CAS No. 2764851-03-6](/img/structure/B11927945.png)
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride is a chemical compound with the molecular formula C3H8ClF3N2. It is a hydrazine derivative that contains a trifluoromethyl group and a methyl group attached to the hydrazine moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride typically involves the reaction of a trifluoromethyl ketone with hydrazine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. The general reaction scheme is as follows:
Starting Material: Trifluoromethyl ketone
Reagent: Hydrazine
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 0-50°C. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl oxides, while reduction may produce simpler hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target sites. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine
- [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrobromide
- [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydroiodide
Uniqueness
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride is unique due to its specific trifluoromethyl and methyl groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
2764851-03-6 |
|---|---|
Molekularformel |
C3H8ClF3N2 |
Molekulargewicht |
164.56 g/mol |
IUPAC-Name |
[(2S)-1,1,1-trifluoropropan-2-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C3H7F3N2.ClH/c1-2(8-7)3(4,5)6;/h2,8H,7H2,1H3;1H/t2-;/m0./s1 |
InChI-Schlüssel |
QUWNVFZXSXQMFS-DKWTVANSSA-N |
Isomerische SMILES |
C[C@@H](C(F)(F)F)NN.Cl |
Kanonische SMILES |
CC(C(F)(F)F)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)





![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)

![1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione](/img/structure/B11927933.png)
![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)
